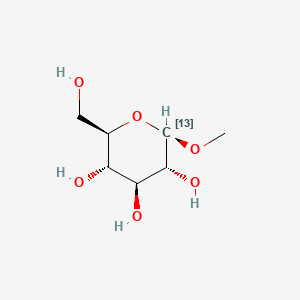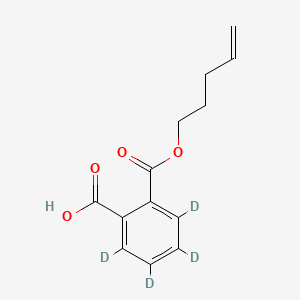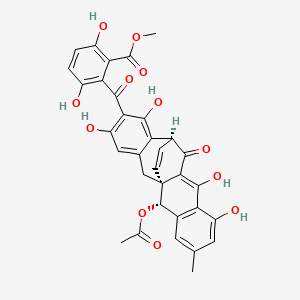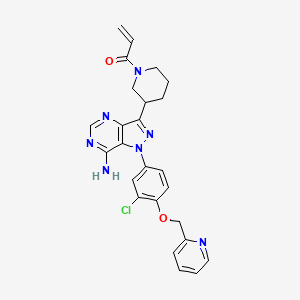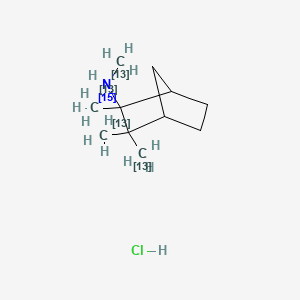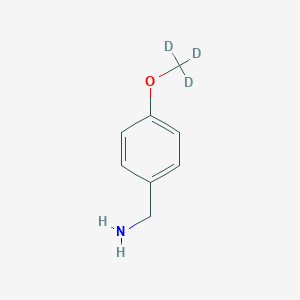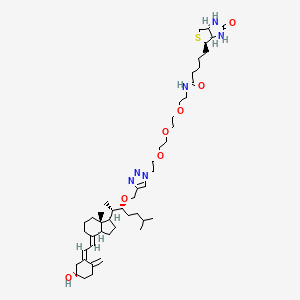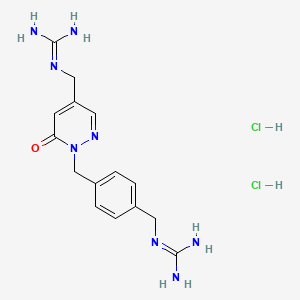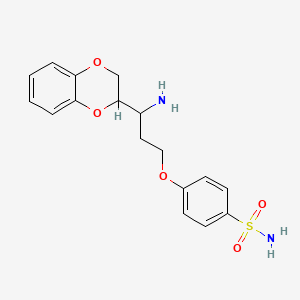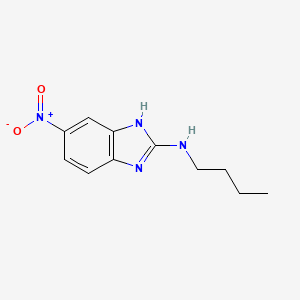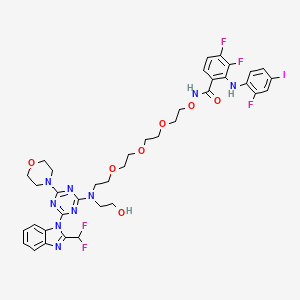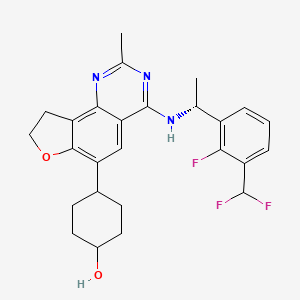
Sos1-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sos1-IN-6 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various human malignancies, making this compound a promising therapeutic candidate for RAS-driven cancers .
準備方法
Synthetic Routes and Reaction Conditions
Sos1-IN-6 is synthesized through a series of chemical reactions involving the formation of a fused quinazoline derivative. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate starting materials under specific conditions to form the quinazoline core.
Functionalization: The quinazoline core is then functionalized with various substituents to achieve the desired chemical structure of this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This typically requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures .
化学反応の分析
Types of Reactions
Sos1-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify this compound, potentially affecting its inhibitory properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
科学的研究の応用
Sos1-IN-6 has several scientific research applications, including:
作用機序
Sos1-IN-6 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor for RAS proteins. By blocking the interaction between SOS1 and RAS, this compound prevents the activation of RAS and subsequent downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to reduced cell proliferation and survival in RAS-driven cancers .
類似化合物との比較
Sos1-IN-6 is compared with other similar compounds, such as:
BAY-293: An aminoquinazoline inhibitor targeting the KRAS-SOS1 binding site.
BI-3406: An orally administered, selective, and highly potent SOS1 inhibitory agent.
BI 1701963: An analogue of BI-3406 with similar inhibitory properties.
Uniqueness
This compound is unique due to its specific binding mode and high potency in inhibiting the SOS1 protein. It occupies a unique pocket in the molecular docking studies, which distinguishes it from other SOS1 inhibitors .
List of Similar Compounds
- BAY-293
- BI-3406
- BI 1701963
特性
分子式 |
C26H28F3N3O2 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
4-[4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-8,9-dihydrofuro[2,3-h]quinazolin-6-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C26H28F3N3O2/c1-13(17-4-3-5-18(22(17)27)25(28)29)30-26-21-12-20(15-6-8-16(33)9-7-15)24-19(10-11-34-24)23(21)31-14(2)32-26/h3-5,12-13,15-16,25,33H,6-11H2,1-2H3,(H,30,31,32)/t13-,15?,16?/m1/s1 |
InChIキー |
SHKRNXVJKPJIKE-IUDNXUCKSA-N |
異性体SMILES |
CC1=NC2=C3CCOC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O |
正規SMILES |
CC1=NC2=C3CCOC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


